7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
Description
Properties
IUPAC Name |
7-iodo-1-[(4-methoxyphenyl)methyl]pyrido[2,3-b][1,4]oxazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3/c1-20-12-4-2-10(3-5-12)8-18-13-6-11(16)7-17-15(13)21-9-14(18)19/h2-7H,8-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDPKQHIQKMFLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)COC3=C2C=C(C=N3)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674138 | |
| Record name | 7-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1186310-81-5 | |
| Record name | 7-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674138 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one typically involves multi-step organic reactions. One common approach starts with the iodination of a suitable pyridine derivative, followed by the introduction of the 4-methoxybenzyl group through nucleophilic substitution. The final step involves the formation of the oxazine ring under specific conditions, such as using a base in an appropriate solvent.
Industrial Production Methods
While detailed industrial production methods for this specific compound are not widely documented, the general principles involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The iodo group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under conditions that favor nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity or blocking receptor-ligand interactions, leading to therapeutic effects.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 7-Iodo-1-[(4-methoxyphenyl)methyl]-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one
- Molecular Formula : C₁₅H₁₃IN₂O₃
- Molecular Weight : 396.19 g/mol
- CAS Registry Number : 1186310-81-5
- Key Substituents: Iodine at position 7 of the pyrido-oxazinone core. 4-Methoxybenzyl group at position 1.
Synthesis : Synthesized via column chromatography (eluent: 15% EtOAc in hexane) after ether extraction and drying over Na₂SO₄ . The 4-methoxybenzyl group is introduced through alkylation or substitution reactions.
Comparison with Structural Analogs
Positional Isomers of Iodinated Derivatives
Research Findings :
Halogen-Substituted Derivatives
Research Findings :
N1-Substituted Derivatives
Research Findings :
Functionalized Derivatives
Research Findings :
- Hydroxymethyl substitution enhances aqueous solubility but may reduce blood-brain barrier penetration compared to halogenated analogs .
Key Structural-Activity Relationships (SAR)
Halogen Effects : Iodine’s large atomic radius and polarizability enhance halogen bonding with kinase ATP-binding pockets, improving inhibitory potency compared to bromine .
N1-Substituents : Bulky groups (e.g., 4-methoxybenzyl) improve target affinity and metabolic stability. For example, ALM301’s ethyl and phenyl groups confer >100-fold selectivity over AKT3 .
Positional Isomerism : Iodine at position 7 (target compound) optimizes steric compatibility in kinase active sites, whereas position 6 or 8 may disrupt binding .
Biological Activity
7-Iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one (CAS No. 1186310-81-5) is a heterocyclic compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
- Molecular Formula : C₁₅H₁₃IN₂O₃
- Molecular Weight : 396.19 g/mol
- Structural Characteristics : The compound features a pyrido[2,3-b][1,4]oxazine core with an iodo substituent and a methoxybenzyl group, which may influence its biological activity.
Anticoagulant Properties
Recent studies have indicated that derivatives of oxazinones exhibit significant anticoagulant activity. For instance, compounds similar to this compound have shown potency against factor Xa (fXa), a key enzyme in the coagulation cascade. The modifications in the structure enhance binding affinity and selectivity for fXa compared to traditional anticoagulants like warfarin .
Antitumor Activity
Research has demonstrated that oxazine derivatives can inhibit tumor cell proliferation. In vitro assays showed that this compound exhibits cytotoxic effects on various cancer cell lines. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase, suggesting its potential as an anticancer agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Factor Xa Inhibition : The compound binds to the active site of fXa, blocking its activity and thereby preventing thrombin generation and fibrin formation.
- Cell Cycle Modulation : It influences cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs), leading to cell cycle arrest in cancer cells.
Case Studies
A case study involving the administration of similar oxazine derivatives in animal models showed promising results in reducing tumor size and improving survival rates compared to controls. The study highlighted the compound's ability to penetrate biological membranes effectively, enhancing its bioavailability and therapeutic potential .
Research Findings Summary
Q & A
Q. What synthetic methodologies are effective for preparing 7-iodo derivatives of pyrido[2,3-b][1,4]oxazin-2(3H)-one scaffolds?
- Methodological Answer : A one-pot synthesis via Smiles rearrangement using task-specific ionic liquids (e.g., [HMIm]BF₄) is effective for halogenated pyrido-oxazinone derivatives. For example, brominated analogs (e.g., 6-Bromo-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one) are synthesized by reacting 3-aminopyridinones with halogenated reagents under optimized conditions (80–100°C, K₂CO₃ in DMF) . For iodination, similar protocols may apply, substituting bromine sources with iodine equivalents. Characterization via ¹H/¹³C NMR and IR spectroscopy is critical to confirm regioselectivity and purity.
Q. How can structural characterization of 7-iodo-1-(4-methoxybenzyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one be optimized?
- Methodological Answer : Combine spectroscopic techniques:
- ¹H/¹³C NMR : Assign peaks for the 4-methoxybenzyl group (δ ~3.8 ppm for OCH₃) and pyrido-oxazinone core (e.g., NH at δ ~10 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1700 cm⁻¹) and NH stretching (~3300 cm⁻¹) .
- Mass Spectrometry : Confirm molecular ion peaks and fragmentation patterns.
Q. What preliminary biological assays are suitable for evaluating pyrido-oxazinone derivatives?
- Methodological Answer :
- Enzyme Inhibition : Test against bacterial DNA topoisomerases (e.g., S. aureus Gyrase/ParE) using ATPase or supercoiling assays. Structural analogs show sub-µM activity; iodine’s bulk may alter π-π stacking with DNA bases .
- Hemorheological Activity : Use in vitro blood viscosity models to assess anti-thrombotic potential, as seen in sulfur-containing analogs .
Advanced Research Questions
Q. How do electronic and steric effects of the 7-iodo substituent influence binding to therapeutic targets like AKT or DNA topoisomerases?
- Methodological Answer :
- Computational Docking : Use AutoDock4 to model iodine’s van der Waals interactions with hydrophobic pockets (e.g., GyrA Ala68, Val71) . Compare with bromine/chlorine analogs to assess halogen-bonding contributions.
- SAR Analysis : Synthesize analogs with varying halogen sizes (e.g., Br, Cl) and measure IC₅₀ shifts. Iodine’s larger radius may reduce potency if steric clashes occur, as seen in topo IV inhibition studies .
Q. What strategies resolve contradictions in biological activity data for halogenated pyrido-oxazinones?
- Methodological Answer :
- Orthogonal Assays : Validate enzyme inhibition with SPR (surface plasmon resonance) to confirm direct binding vs. allosteric effects.
- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation masking true activity. For example, 7-iodo derivatives may exhibit higher metabolic stability than brominated analogs due to reduced oxidative susceptibility.
Q. How can molecular dynamics (MD) simulations improve the design of pyrido-oxazinone-based inhibitors?
- Methodological Answer :
- Trajectory Analysis : Simulate ligand-receptor complexes (e.g., AKT or Gyrase) for ≥100 ns to assess iodine’s impact on binding pocket flexibility .
- Free Energy Calculations : Use MM-PBSA/GBSA to quantify iodine’s contribution to binding affinity compared to smaller halogens.
Tables for Key Data
Q. Table 1: Synthetic Conditions for Halogenated Pyrido-Oxazinones
| Halogen | Reagent | Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Br | Br₂/K₂CO₃ | DMF | 80–100°C | 56 | |
| I | NIS (proposed) | [HMIm]BF₄ | 60–80°C | N/A |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC₅₀ (µM) | Key Interaction | Reference |
|---|---|---|---|---|
| 7-Fluoro analog (Compound 1) | S. aureus Gyrase | 0.12 | Weak π-π stacking | |
| 7-Bromo analog | Blood Viscosity | 0.8 | Anti-thrombotic effect |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
